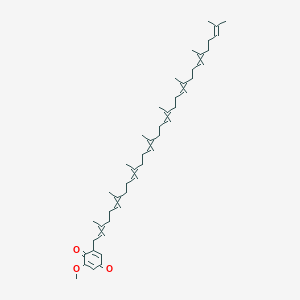
8,19-Dioxa-5-azonia-3-silaheneicosan-21-aminium, 3,3-diethyl-9,18-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,19-Dioxa-5-azonia-3-silaheneicosan-21-aminium, 3,3-diethyl-9,18-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide is a complex organic compound with a unique structure that includes multiple functional groups such as aminium, silane, and dioxo groups
Vorbereitungsmethoden
The synthesis of 8,19-Dioxa-5-azonia-3-silaheneicosan-21-aminium, 3,3-diethyl-9,18-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide involves multiple steps, typically starting with the preparation of intermediate compounds that are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently. Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter its functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8,19-Dioxa-5-azonia-3-silaheneicosan-21-aminium, 3,3-diethyl-9,18-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 8,19-Dioxa-5-azonia-3-silaheneicosan-21-aminium, 3,3-diethyl-9,18-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 8,19-Dioxa-5-azonia-3-silaheneicosan-21-aminium, 3,3-diethyl-9,18-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
- 2,2’-[(1,10-dioxodecane-1,10-diyl)bis(oxy)]bis{N,N-dimethyl-N-[(triethylsilyl)methyl]ethanaminium} diiodide
- 8,9,10,11-Tetrahydro-3-methoxy-6-methyl-1H-indolo(3,2-c)quinoline-1,4(7H)-dione These compounds share some structural similarities but differ in their specific functional groups and chemical behavior, making each unique in its applications and properties.
Eigenschaften
CAS-Nummer |
95521-17-8 |
|---|---|
Molekularformel |
C32H70I2N2O4Si2 |
Molekulargewicht |
856.9 g/mol |
IUPAC-Name |
2-[10-[2-[dimethyl(triethylsilylmethyl)azaniumyl]ethoxy]-10-oxodecanoyl]oxyethyl-dimethyl-(triethylsilylmethyl)azanium;diiodide |
InChI |
InChI=1S/C32H70N2O4Si2.2HI/c1-11-39(12-2,13-3)29-33(7,8)25-27-37-31(35)23-21-19-17-18-20-22-24-32(36)38-28-26-34(9,10)30-40(14-4,15-5)16-6;;/h11-30H2,1-10H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
MLAGLXAYCGPISI-UHFFFAOYSA-L |
Kanonische SMILES |
CC[Si](CC)(CC)C[N+](C)(C)CCOC(=O)CCCCCCCCC(=O)OCC[N+](C)(C)C[Si](CC)(CC)CC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)


![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)

![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)
